GSK 525768A
Overview
Description
GSK 525768A is the inactive enantiomer of GSK525762A. It is a compound that has no activity towards bromodomain and extra-terminal domain proteins. This compound is primarily used in scientific research to understand the role of its active counterpart, GSK525762A, in various biological processes .
Preparation Methods
The preparation of GSK 525768A involves several synthetic routes and reaction conditions. The compound is synthesized as the ®-enantiomer of GSK525762A.
Industrial Production Methods:
- The compound is produced in a solid form, with a light yellow to yellow color.
- It is stored at -20°C for up to three years in powder form and at -80°C for up to two years in solvent form .
Chemical Reactions Analysis
GSK 525768A undergoes various chemical reactions, including:
Hydrogen Bond Formation: It forms hydrogen bonds with conserved asparagine residues, mimicking the binding mode of acetylated lysine.
Solubility: It is highly soluble in dimethyl sulfoxide (DMSO), with a solubility of ≥ 100 mg/mL.
Common Reagents and Conditions:
Solvents: DMSO is commonly used for dissolving the compound.
Reaction Conditions: The compound is stable under standard laboratory conditions and does not undergo significant degradation.
Major Products:
Scientific Research Applications
GSK 525768A is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Epigenetic Research: It is used to study the role of bromodomain and extra-terminal domain proteins in transcriptional regulation and disease.
Inflammation Studies: The compound helps in understanding the suppression of inflammation by its active counterpart, GSK525762A.
Cancer Research: It is used to explore the effects of bromodomain and extra-terminal domain protein inhibition on tumor cell proliferation.
Mechanism of Action
GSK 525768A exerts its effects by directly engaging the protein module through hydrogen bond formation with conserved asparagine residues. This binding mimics the mode of acetylated lysine, resulting in the inhibitor binding deeper within the acetylated lysine binding site without displacing conserved water molecules .
Comparison with Similar Compounds
Biological Activity
GSK 525768A is a compound developed by GlaxoSmithKline (GSK) that is recognized as the inactive enantiomer of GSK 525762A, which is a potent inhibitor of bromodomain and extraterminal (BET) proteins. This article aims to provide a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of this compound
- Chemical Identity : this compound is characterized as an inactive enantiomer, meaning it does not exhibit the biological activity associated with its active counterpart, GSK 525762A.
- Target Proteins : Unlike GSK 525762A, which targets BET proteins to modulate gene expression linked to various diseases, this compound does not demonstrate any significant interaction with these targets .
In Vitro Studies
Research indicates that this compound lacks the ability to inhibit BET proteins effectively. The compound has been evaluated in various assays to confirm its inactivity:
- Binding Affinity : Studies show that this compound does not bind to the bromodomains of BET proteins, confirming its classification as an inactive enantiomer .
- Functional Assays : In cellular assays designed to measure the biological effects mediated by BET inhibition (such as modulation of inflammatory cytokines), this compound exhibited no significant effects compared to controls .
Comparative Analysis with Active Counterpart
To better understand the implications of using this compound in research, a comparative analysis with its active enantiomer, GSK 525762A, is essential.
Property | GSK 525762A | This compound |
---|---|---|
Activity | Potent BET inhibitor | Inactive |
Binding Affinity | High affinity for BET proteins | No significant binding |
Therapeutic Use | Potential in cancer therapy | Research use only |
Safety Profile | Established through clinical trials | Expected low toxicity |
Case Study: Mechanistic Insights
In a study examining the role of BET inhibitors in cancer therapy, researchers utilized both GSK 525762A and its inactive counterpart to elucidate the mechanisms through which BET inhibition affects gene expression. The findings underscored that while GSK 525762A effectively reduced tumor growth in preclinical models, this compound did not influence any biological pathways due to its inactivity .
Research Findings on BET Inhibition
- Gene Regulation : Active compounds like GSK 525762A have been shown to downregulate oncogenes via BET inhibition. In contrast, this compound's lack of activity highlights the importance of stereochemistry in drug design.
- Therapeutic Potential : The contrasting activities of these compounds emphasize the necessity for precise targeting in therapeutic contexts. The inactive enantiomer serves as a useful control in experimental setups assessing the efficacy of BET inhibitors .
Properties
IUPAC Name |
2-[(4R)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-4-24-20(29)12-18-22-27-26-13(2)28(22)19-10-9-16(30-3)11-17(19)21(25-18)14-5-7-15(23)8-6-14/h5-11,18H,4,12H2,1-3H3,(H,24,29)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAQFGUYHFJNHI-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)C[C@@H]1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680634 | |
Record name | 2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260530-25-3 | |
Record name | 2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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